1-(3-Bromobenzyl)pyrrolidine hydrochloride

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Hydrochloride salt with enhanced aqueous solubility for HTS-ready DMSO/water stock preparation. Meta-bromine substitution offers distinct conformational signature vs ortho/para isomers for 5-HT receptor SAR studies. Aryl bromide handle enables Pd-catalyzed cross-coupling. For CNS-penetrant ligand optimization programs requiring reproducible building block sourcing.

Molecular Formula C11H15BrClN
Molecular Weight 276.6 g/mol
CAS No. 1638221-36-9
Cat. No. B1383442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromobenzyl)pyrrolidine hydrochloride
CAS1638221-36-9
Molecular FormulaC11H15BrClN
Molecular Weight276.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC(=CC=C2)Br.Cl
InChIInChI=1S/C11H14BrN.ClH/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13;/h3-5,8H,1-2,6-7,9H2;1H
InChIKeyLMPHVKSNLLNICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromobenzyl)pyrrolidine hydrochloride CAS 1638221-36-9: Structural Identity and Chemical Profile


1-(3-Bromobenzyl)pyrrolidine hydrochloride (CAS 1638221-36-9) is a meta-brominated benzylpyrrolidine derivative supplied as a hydrochloride salt for enhanced aqueous solubility . It is a member of the broader class of N-benzylpyrrolidines, which are commonly employed as building blocks in medicinal chemistry for the development of central nervous system (CNS) agents and receptor ligands . The compound has a molecular weight of 276.6 g/mol (C₁₁H₁₅BrClN) [1].

Why 1-(3-Bromobenzyl)pyrrolidine hydrochloride Cannot Be Readily Substituted with Other N-Benzylpyrrolidines


The substitution pattern of the bromine atom on the benzyl ring dictates the compound's electronic distribution, steric profile, and, consequently, its interaction with biological targets [1]. For N-benzylpyrrolidines, the position of halogenation (ortho, meta, or para) has been shown to critically influence receptor binding affinity, as observed in studies of structurally related 5-HT receptor ligands [2]. While class-level data suggests that meta-substitution offers a distinct conformational and electrostatic signature compared to ortho- or para-analogs, direct quantitative comparative data for 1-(3-bromobenzyl)pyrrolidine hydrochloride against its positional isomers is currently limited in the peer-reviewed literature .

1-(3-Bromobenzyl)pyrrolidine hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Meta-Bromine Substitution and Predicted Physicochemical Profile vs. Ortho/Para Isomers

The meta-substituted 3-bromobenzyl group confers a distinct physicochemical profile compared to its ortho- and para-brominated analogs, which is a key consideration in drug design. Density and logP predictions, derived from advanced chemistry development (ACD/Labs) software, indicate that 1-(3-Bromobenzyl)pyrrolidine exhibits a predicted density of 1.378±0.06 g/cm³ and a logP of 2.96 [1]. These values are identical to the predicted values for the 4-bromo (para) isomer (1.378±0.06 g/cm³, logP 2.96) [2], highlighting the need for experimental validation. Direct experimental data for the hydrochloride salt is not available in this database.

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Commercial Purity and Salt Form Availability: Hydrochloride Salt Differentiation

The compound is commercially available as a hydrochloride salt with a specified purity of 95% . This salt form is known to enhance aqueous solubility compared to its free base counterpart (1-(3-bromobenzyl)pyrrolidine, CAS 168820-15-3), which is a critical factor for in vitro assays and certain synthetic procedures. While a direct solubility comparison is not available, the general class-level inference is that hydrochloride salts of amine-containing compounds exhibit significantly improved water solubility over their neutral free base forms .

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Synthetic Yield Comparison for Free Base Synthesis

The free base, 1-(3-bromobenzyl)pyrrolidine (CAS 168820-15-3), has been synthesized with a reported yield of 93% under optimized catalytic conditions . This yield serves as a benchmark for the efficiency of the underlying synthetic route to the core structure. In comparison, a preparative method for a structurally related analog, 2-(4-bromobenzyl)pyrrolidine, describes a multi-step process but does not report a comparable overall yield, highlighting the synthetic accessibility of the 3-bromo-substituted scaffold [1].

Organic Synthesis Process Chemistry Reaction Optimization

Positional Isomerism: Meta-Substitution as a Distinct Pharmacophoric Element

The meta-bromine substitution pattern is a key differentiator from the more widely studied para- and ortho-analogs. In related pyrrolidine-based scaffolds, positional isomerism has been shown to significantly impact biological activity. For instance, among proline-based carbamates evaluated as cholinesterase inhibitors, the para-bromophenyl and ortho-bromophenyl derivatives exhibited different inhibitory profiles [1]. While specific IC50 data for 1-(3-bromobenzyl)pyrrolidine hydrochloride is absent from the public domain, the class-level inference is that the meta-substitution pattern will likely engender a unique binding mode and selectivity profile compared to the 2- and 4-bromo isomers [2].

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

1-(3-Bromobenzyl)pyrrolidine hydrochloride: Recommended Research and Industrial Use Cases


Lead Optimization and SAR Exploration of CNS-Active Chemotypes

This compound is ideally suited for medicinal chemistry programs focused on optimizing CNS-penetrant ligands, such as those targeting 5-HT or histamine receptors, where the N-benzylpyrrolidine motif is a privileged scaffold. Its unique meta-bromine substitution offers a distinct electronic and steric profile compared to ortho- and para-analogs, enabling comprehensive SAR studies [1].

Synthetic Methodology Development: Cross-Coupling and Functionalization

The presence of the aryl bromide handle makes this compound a versatile substrate for developing and optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The high reported synthetic yield for the free base precursor (93%) indicates a robust supply of starting material for exploring novel C-C and C-N bond-forming reactions .

Preparation of Aqueous-Compatible Reagent Stocks for High-Throughput Screening

The hydrochloride salt form provides enhanced aqueous solubility relative to the free base. This property is advantageous for preparing compound stock solutions in DMSO/water mixtures for high-throughput screening (HTS) campaigns, minimizing precipitation and ensuring accurate liquid handling .

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